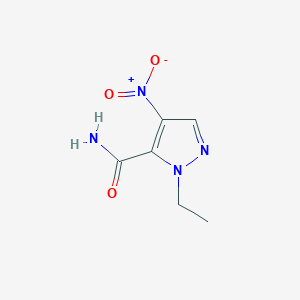

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXYOZCYYJSELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 4 Nitro 1h Pyrazole 5 Carboxamide

Reactivity of the Pyrazole (B372694) Core System

The pyrazole ring, while aromatic, exhibits reactivity patterns that are distinct from benzene (B151609) derivatives, influenced significantly by the presence of two nitrogen atoms and the specific substituents on the carbon atoms.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Sulfonation)

The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group at the 4-position significantly reduces the electron density of the ring, making electrophilic substitution more challenging than in unsubstituted pyrazoles. The position of substitution is directed by the existing substituents.

Halogenation: Electrophilic halogenation, such as bromination, on the pyrazole core of molecules similar to 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be achieved. For instance, the bromination of pyrazole carboxylates has been reported as a step in the synthesis of pharmaceutical intermediates. This suggests that direct bromination of this compound would likely occur at the only available carbon position on the ring, C3. However, the deactivating effect of the nitro and carboxamide groups would necessitate harsh reaction conditions.

Nucleophilic Reactivity at Ring Positions

The electron-deficient nature of the 4-nitropyrazole ring, caused by the potent electron-withdrawing nitro group, makes it susceptible to nucleophilic attack. While the pyrazole ring itself is not inherently prone to nucleophilic aromatic substitution (SNAAr), the presence of a good leaving group, such as a halogen, at a position activated by the nitro group facilitates such reactions.

For example, in related 4-halonitropyrazoles, the halogen atom can be displaced by various nucleophiles. This suggests that if a halogen were present at the C3 or C5 position of a 1-ethyl-4-nitropyrazole system, it would be susceptible to nucleophilic substitution. In the case of this compound itself, direct nucleophilic attack on the ring carbons is less likely in the absence of a suitable leaving group. However, the possibility of nucleophilic addition to the electron-deficient ring followed by rearomatization under certain conditions cannot be entirely ruled out.

Functional Group Interconversions on this compound

The nitro and carboxamide groups on the pyrazole ring are key sites for chemical modification, allowing for the introduction of new functionalities and the synthesis of a wide array of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a versatile intermediate for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

For the reduction of the nitro group in this compound to yield 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, chemoselectivity is crucial to avoid the reduction of the carboxamide group. Common methods for the selective reduction of aromatic nitro groups that are compatible with amide functionalities include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. It is often a clean and efficient method for nitro group reduction.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for the reduction of aromatic nitro compounds.

Tin(II) Chloride (SnCl₂): Anhydrous tin(II) chloride in an organic solvent is a mild and selective reagent for the reduction of nitro groups in the presence of other reducible functionalities.

The resulting 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is a valuable intermediate for the synthesis of more complex molecules, such as bicyclic pyrazole derivatives or compounds with elaborated side chains at the 4-position.

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature to 50°C | Generally good selectivity for nitro group over carboxamide. |

| Fe, HCl or NH₄Cl | Ethanol/Water, reflux | Cost-effective and selective. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for substrates with sensitive groups. |

Transformations Involving the Carboxamide Group (e.g., Hydrolysis, Further Substitutions)

The carboxamide group at the C5 position is relatively stable but can undergo a variety of transformations under appropriate conditions.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, under either acidic or basic conditions. This reaction typically requires heating. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or conversion to an acid chloride.

Further Substitutions: While the primary amide of this compound is generally unreactive towards nucleophilic attack, it can be derivatized. For instance, N-alkylation or N-arylation can be achieved under specific conditions, though these reactions are not always straightforward. More commonly, the carboxylic acid obtained from hydrolysis is activated (e.g., as an acid chloride or with coupling agents like DCC or HATU) and then reacted with a wide range of amines to produce a library of N-substituted carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. A direct conversion of a pyrazole-5-carboxylate to the corresponding carboxamide using ammonia (B1221849) has also been reported, highlighting the accessibility of this functional group.

Rational Design and Synthesis of Pyrazole Carboxamide Analogs

The this compound scaffold is a valuable starting point for the rational design and synthesis of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science. The design of analogs often focuses on modifying the substituents at each position of the pyrazole ring to optimize properties such as biological activity, solubility, and metabolic stability.

Strategies for Analog Synthesis:

Variation of the N1-Substituent: The ethyl group at the N1 position can be replaced with a wide range of other alkyl, aryl, or heterocyclic groups. This can be achieved by starting the synthesis with a different substituted hydrazine (B178648).

Modification of the 4-Position: The nitro group at the C4 position, after reduction to an amine, can be further functionalized. For example, it can be acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities.

Elaboration of the C5-Carboxamide: As mentioned previously, the carboxamide group is a prime site for modification. A common approach in drug discovery is to synthesize a library of amides by coupling the corresponding carboxylic acid with a diverse set of amines. This allows for the exploration of the chemical space around this position to identify key interactions with biological targets.

Substitution at the C3-Position: The C3 position of the pyrazole ring is another site for modification. Introduction of substituents at this position can be achieved through various synthetic strategies, often starting from different precursors or through direct C-H activation/functionalization of the pyrazole ring, although the latter can be challenging on an electron-deficient ring.

The synthesis of such analogs often involves multi-step sequences, leveraging the reactivity patterns discussed in the previous sections. For example, a common synthetic route to pyrazole-5-carboxamides involves the cyclocondensation of a β-ketoester derivative with a substituted hydrazine, followed by functional group manipulations on the resulting pyrazole core.

| Modification Site | Example of Modification | Rationale |

|---|---|---|

| N1-Position | Replacement of ethyl with a phenyl or substituted phenyl group | To introduce aromatic interactions and explore new binding pockets. |

| C4-Position (from amino) | Acylation with various carboxylic acids | To introduce hydrogen bond donors/acceptors and modulate polarity. |

| C5-Carboxamide | Reaction with a library of primary and secondary amines | To systematically probe structure-activity relationships. |

N-Substitution Variants of the Carboxamide Nitrogen

The carboxamide functional group in this compound is a key site for introducing structural diversity. The nitrogen atom of the carboxamide can be readily substituted with a wide array of functional groups, leading to the formation of N-substituted carboxamide derivatives. This is typically achieved through reactions with various electrophiles, such as alkyl or aryl halides, in the presence of a base to deprotonate the amide nitrogen.

The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been reported, showcasing the versatility of the pyrazole scaffold in accommodating different substituents. While this research focuses on a different isomer, the principles of N-substitution remain relevant. The general synthetic approach involves the reaction of a pyrazole carboxylic acid derivative with a desired amine in the presence of a coupling agent, or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine.

Detailed research into the N-substitution of this compound specifically would be necessary to fully elucidate the scope of this derivatization strategy. However, based on the general reactivity of pyrazole carboxamides, a diverse library of N-substituted derivatives could be synthesized, each with potentially unique chemical and biological properties.

Table 1: Potential N-Substitution Reactions of this compound

| Reagent | Product |

| Alkyl Halide (R-X) | N-alkyl-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

| Aryl Halide (Ar-X) | N-aryl-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

| Acyl Chloride (RCOCl) | N-acyl-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

Modifications on the 1-Ethyl Group of the Pyrazole Ring

The 1-ethyl group on the pyrazole ring, while generally less reactive than the carboxamide or the nitro group, can also be a site for chemical modification. Reactions involving the ethyl group could include halogenation, oxidation, or functionalization of the terminal methyl group. For instance, free-radical halogenation could introduce a halogen atom onto the ethyl chain, which could then serve as a handle for further synthetic transformations.

Oxidation of the ethyl group could lead to the formation of a hydroxyl or a carbonyl functionality, providing another point of diversification. However, the conditions for such reactions would need to be carefully controlled to avoid unwanted side reactions with the sensitive nitro group or the pyrazole ring itself.

While specific literature on the modification of the 1-ethyl group of this compound is limited, the general principles of alkyl group functionalization in heterocyclic systems can be applied. Further research in this area could open up new avenues for creating novel derivatives with tailored properties.

Synthesis of Pyrazole-Containing Hybrid Molecules

The this compound scaffold can serve as a valuable building block for the synthesis of more complex, hybrid molecules, particularly fused heterocyclic systems. The presence of multiple reactive sites allows for its participation in various cyclization and condensation reactions.

One important class of hybrid molecules that can be synthesized from pyrazole derivatives are pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest due to their diverse biological activities. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. While this compound is not a 5-aminopyrazole, it could potentially be converted to one through reduction of the nitro group and subsequent chemical transformations.

Another class of fused pyrazoles that could be accessed are pyrazolo[3,4-d]pyridazines. The synthesis of these compounds can be achieved through the cyclization of ortho-functionalized pyrazoles. For example, a pyrazole with adjacent carboxylic acid and amino functionalities can be cyclized with hydrazine to form the pyridazine (B1198779) ring. Again, this would require initial modification of the starting this compound to introduce the necessary functional groups.

The synthesis of such hybrid molecules from this compound represents a promising strategy for the development of novel compounds with potentially enhanced biological activities. The specific synthetic routes would depend on the target hybrid molecule and would likely involve a multi-step reaction sequence.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide would be expected to show distinct signals corresponding to the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, likely as a quartet and a triplet, respectively, due to spin-spin coupling. A singlet would be anticipated for the proton on the pyrazole (B372694) ring. The protons of the carboxamide group (-CONH2) would also produce characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include the two carbons of the ethyl group, the carbon atoms of the pyrazole ring, and the carbonyl carbon of the carboxamide group. The positions of the nitro group and the carboxamide group would significantly influence the chemical shifts of the pyrazole ring carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a theoretical prediction based on general principles and data from similar structures, as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-CH | 8.0 - 8.5 | 135 - 145 |

| N-CH₂-CH₃ | 4.2 - 4.6 (quartet) | 45 - 55 |

| N-CH₂-CH₃ | 1.4 - 1.6 (triplet) | 13 - 17 |

| C=O | - | 160 - 170 |

| CONH₂ | 7.0 - 8.0 (broad singlets) | - |

Infrared (IR) and Fourier-Transform Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively). C-H stretching and bending vibrations for the ethyl group and the pyrazole ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations, which might be weak in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Fragmentation patterns would provide clues about the molecule's structure, with likely fragments resulting from the loss of the ethyl group, the nitro group, or the carboxamide group.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The pyrazole ring, in conjunction with the nitro and carboxamide groups, constitutes a chromophore that would absorb UV or visible light. The spectrum would show one or more absorption maxima (λmax), the positions of which would be indicative of the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would also reveal how the molecules are arranged in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the oxygen atoms of the nitro and carbonyl groups, would play a crucial role in dictating the crystal packing. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. These computational methods offer insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrazole (B372694) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine bond lengths, bond angles, and dihedral angles. These calculations have shown that for similar pyrazole structures, the optimized geometry can be influenced by intramolecular interactions, such as hydrogen bonding. For instance, in a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation stabilized by an intramolecular hydrogen bond between the pyrazole N-H and the carboxylic acid's carbonyl oxygen. nih.gov This planarity is crucial as it affects the electronic conjugation within the molecule. The geometry optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary vibrational frequencies in the frequency analysis. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org For pyrazole derivatives, DFT calculations are commonly used to determine these orbital energies. bohrium.com For example, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap was calculated to understand its molecular interactions and chemical reactivity. materialsciencejournal.org The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. In studies of pyrazole derivatives, MEP analysis has been used to identify the nucleophilic and electrophilic centers. nih.gov For instance, the amide and nitro groups in some pyrazole compounds have been identified as centers for electrophilic attacks. nih.gov

Tautomerism and Conformational Analysis of Pyrazoles

Pyrazoles can exist in different structural forms, or tautomers, and can adopt various spatial arrangements, or conformations. Understanding these aspects is crucial for predicting their chemical behavior.

Substituent Effects on Tautomeric Equilibria (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The tautomeric equilibrium of N-unsubstituted pyrazoles is highly sensitive to the electronic nature of the substituents on the carbon atoms of the ring. The two primary tautomeric forms involve the proton residing on either of the two nitrogen atoms. The relative stability of these tautomers is dictated by the interplay of inductive and resonance effects of the substituents.

Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, have established general trends. nih.gov Electron-donating groups (EDGs), such as alkyl (e.g., -CH₃), amino (-NH₂), and hydroxyl (-OH) groups, tend to increase the electron density of the pyrazole ring. These groups generally favor the tautomer where the substituent is located at the C3 position. nih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), carboxyl (-COOH), and formyl (-CHO) groups, decrease the ring's electron density and typically stabilize the tautomer where the substituent is at the C5 position. nih.govnih.gov

In the case of the parent compound, 4-nitro-1H-pyrazole-5-carboxamide, the key substituents are the nitro group at position 4 and the carboxamide group at position 5. The nitro group is a powerful electron-withdrawing group. The carboxamide group (-CONH₂) can exhibit dual electronic behavior, acting as an electron-withdrawing group through induction but a potential electron-donating group through resonance.

Theoretical investigations on 3,5-disubstituted pyrazoles have shown that when an EWG like a nitro group is present, it strongly favors the tautomer where the other substituent (in this case, the carboxamide group) is at the C5 position. nih.gov This preference is driven by the stabilization of the electronic structure. Therefore, for 4-nitro-1H-pyrazole-5-carboxamide, computational models predict that the tautomer with the carboxamide group at C5 would be significantly more stable than the one with the carboxamide at C3.

| Substituent Type | Electronic Effect | Examples | Favored Tautomer Position |

|---|---|---|---|

| Electron-Donating (EDG) | Increases ring electron density | -CH₃, -NH₂, -OH | C3-Substituted Tautomer nih.gov |

| Electron-Withdrawing (EWG) | Decreases ring electron density | -NO₂, -COOH, -CHO, -CN | C5-Substituted Tautomer nih.govnih.gov |

| Halogens | Inductively withdrawing, resonance donating | -F, -Cl | Generally favor C3-Tautomer nih.gov |

Influence of Solvent Environment on Tautomeric Forms

The solvent environment plays a critical role in modulating tautomeric equilibria. nih.gov The presence of solvent molecules can alter the relative stability of tautomers through intermolecular interactions, such as hydrogen bonding. Computational models, particularly those incorporating a polarizable continuum model (PCM), are used to simulate these solvent effects.

For N-unsubstituted pyrazoles, the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are key factors. mdpi.com

Nonpolar Solvents: In the gas phase or in nonpolar solvents like chloroform, intramolecular hydrogen bonds and inherent electronic stability are the dominant factors determining the preferred tautomer. mdpi.com

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) are effective hydrogen bond acceptors. They can interact with the N-H proton of the pyrazole, disrupting intermolecular associations that might exist in the solid state and stabilizing specific tautomers. mdpi.com

Polar Protic Solvents: Solvents such as water and methanol (B129727) can act as both hydrogen bond donors and acceptors. These solvents can form a network of hydrogen bonds with the pyrazole, significantly lowering the energy barrier for proton transfer between the nitrogen atoms and potentially shifting the equilibrium. nih.gov Computational studies have shown that water molecules can actively participate in the proton transfer mechanism, thereby catalyzing the interconversion of tautomers. nih.gov

In the context of 4-nitro-1H-pyrazole-5-carboxamide, the N-H group, the nitro group's oxygen atoms, and the carboxamide group's oxygen and hydrogen atoms are all potential sites for hydrogen bonding. In a protic solvent like water, it is expected that the solvent would form strong hydrogen bonds, stabilizing the system and influencing the conformational arrangement of the carboxamide group. researchgate.net

| Solvent | Solvent Type | Primary Interaction | Effect on Tautomeric Equilibrium |

|---|---|---|---|

| Chloroform (CHCl₃) | Nonpolar/Weakly Polar | Weak hydrogen bonding | Equilibrium is mainly governed by intrinsic stability. mdpi.com |

| DMSO | Polar Aprotic | Strong H-bond acceptor | Can stabilize N-H donor tautomers and disrupt self-association. mdpi.com |

| Water (H₂O) | Polar Protic | H-bond donor and acceptor | Catalyzes proton transfer and can shift equilibrium by stabilizing polar tautomers. nih.gov |

Prediction and Characterization of Advanced Molecular Properties

Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key design strategy for creating NLO materials is to develop "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. arabjchem.org This arrangement facilitates intramolecular charge transfer (ICT), leading to a large molecular hyperpolarizability (β), a measure of NLO activity.

The structure of this compound is well-suited for NLO applications.

Donor/Acceptor Groups: The molecule contains a powerful electron-withdrawing nitro group (-NO₂). The ethyl group (-C₂H₅) acts as a weak electron donor. The pyrazole ring itself can participate in the charge transfer.

π-Conjugated System: The aromatic pyrazole ring serves as an effective π-bridge, facilitating electronic communication between the donor and acceptor moieties.

Computational DFT calculations are a standard method for predicting NLO properties. ekb.egresearchgate.net These calculations can determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Studies on various pyrazole derivatives have shown that the presence of strong EWGs, particularly nitro groups, can lead to significantly enhanced NLO responses. researchgate.netresearchgate.net The calculated hyperpolarizability (β) values for such compounds are often many times greater than that of standard NLO materials like urea. researchgate.net Therefore, theoretical calculations are expected to predict that this compound possesses notable NLO properties, making it a candidate for further experimental investigation. arabjchem.orgresearchgate.net

| Compound Structure (Simplified) | Donor Group (D) | Acceptor Group (A) | Calculated β (esu) |

|---|---|---|---|

| D-Pyrazole-A | -H | -NO₂ | ~5 x 10⁻³⁰ |

| D-Pyrazole-A | -NH₂ | -NO₂ | ~20 x 10⁻³⁰ |

| D-Pyrazole-A | -N(CH₃)₂ | -CN | ~15 x 10⁻³⁰ |

| Reference: p-Nitroaniline | -NH₂ (on benzene) | -NO₂ (on benzene) | ~9 x 10⁻³⁰ |

Thermodynamic Property Calculations

Quantum chemical calculations are essential for determining the thermodynamic properties of molecules, which provide insight into their stability and reactivity. Key parameters such as the enthalpy of formation (ΔH_f), Gibbs free energy (ΔG), and entropy (S) can be computed with high accuracy. acs.orgmdpi.com

For this compound, these calculations would typically be performed using DFT methods (like B3LYP) or more advanced ab initio methods (like G2(MP2)). acs.org The calculations yield the total electronic energy, from which other thermodynamic parameters are derived.

Enthalpy of Formation (ΔH_f): This value indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states. Positive enthalpies of formation, often found in nitrogen-rich heterocyclic compounds, can be indicative of high-energy materials. rsc.org

Gibbs Free Energy (ΔG): This is the most critical parameter for predicting the spontaneity of reactions and the relative stability of isomers or tautomers at a given temperature and pressure. A lower Gibbs free energy corresponds to a more stable species. mdpi.com For instance, comparing the calculated ΔG of different pyrazole tautomers allows for the prediction of their equilibrium populations. mdpi.com

Global Reactivity Descriptors: Thermodynamic calculations also provide access to frontier molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability. ekb.eg

These computational approaches are invaluable for screening potential molecules and understanding their fundamental properties before undertaking complex and costly experimental synthesis. nih.gov

| Parameter | Tautomer A | Tautomer B | Significance |

|---|---|---|---|

| Total Energy (Hartree) | -650.123 | -650.119 | Lower energy indicates higher intrinsic stability. |

| Enthalpy (ΔH) (kcal/mol) | 0 | +2.51 | Relative enthalpy difference; Tautomer A is more stable. |

| Gibbs Free Energy (ΔG) (kcal/mol) | 0 | +2.20 | Predicts Tautomer A is the dominant species at equilibrium. mdpi.com |

| HOMO-LUMO Gap (eV) | 4.5 | 4.2 | Tautomer A is predicted to be kinetically more stable. ekb.eg |

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Molecular Interactions and Biochemical Pathway Modulation

The pyrazole (B372694) scaffold is a key feature in many biologically active compounds, and its derivatives are known to interact with various enzymes and proteins, influencing numerous biochemical pathways.

Pyrazole derivatives have been shown to interact with a variety of enzymes. For instance, some pyrazole compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. noveltyjournals.com Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. noveltyjournals.com Other pyrazole-containing compounds have demonstrated inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth. noveltyjournals.com

Furthermore, some pyrazole derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. nih.gov The inhibition of this enzyme can have implications for conditions such as gout and may also play a role in the anticancer properties of these compounds. nih.gov Certain pyrazole carboxamide derivatives have also been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II. tandfonline.com Additionally, some 1H-pyrazole-1-carboxamidines have been found to be competitive inhibitors of all three isoforms of nitric oxide synthase. nih.gov

Nitroaromatic compounds, including those with a nitro-pyrazole structure, can influence oxidative stress response pathways. The nitro group can undergo metabolic reduction to form reactive intermediates, such as nitroso and N-hydroxylamino derivatives. nih.gov This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress. scielo.br

Oxidative stress can activate cellular defense mechanisms, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins. nih.govmdpi.com However, excessive ROS production can lead to cellular damage, including lipid peroxidation and DNA damage, contributing to the cytotoxic effects of some nitroaromatic compounds. nih.gov The interplay between the generation of reactive species and the cellular antioxidant response is a critical factor in determining the biological effects of these compounds. nih.gov

Pyrazole derivatives are well-known for their anti-inflammatory properties. nih.gov A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation. nih.govresearchgate.net By inhibiting COX enzymes, these compounds can reduce the inflammatory response. researchgate.net

The interaction of pyrazole derivatives with kinases such as CDKs and VEGFRs indicates their ability to modulate cellular signaling pathways that are fundamental to cell proliferation, survival, and angiogenesis. noveltyjournals.com By inhibiting these kinases, they can disrupt the signaling cascades that drive cancer progression. researchgate.net

The nitro group in 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide suggests that its metabolism likely involves nitroreduction. nih.gov This metabolic pathway is critical for both the activation and detoxification of nitroaromatic compounds. scielo.br The reduction of the nitro group can lead to the formation of metabolites with altered biological activity and toxicity profiles. nih.gov

Cellular Level Studies

Pre-clinical studies at the cellular level have primarily focused on the antiproliferative activity of pyrazole derivatives against various cancer cell lines.

A significant body of research has demonstrated the antiproliferative effects of various pyrazole derivatives against human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549). nih.govmdpi.com The cytotoxic activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

The following table summarizes the antiproliferative activities of several pyrazole derivatives against these cell lines, as reported in various studies. It is important to note that these are examples from the broader class of pyrazole compounds and not specific data for this compound.

| Compound Type | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative 1 | 7.12 | 9.77 | 5.50 | nih.gov |

| Pyrazole Derivative 2 | 8.80 | 10.60 | 6.30 | nih.gov |

| 1H-pyrazole-3-carboxamide derivative | Data not available | 0.39 | Data not available | najah.edu |

| Indole-pyrazole derivative 33 | < 23.7 | < 23.7 | < 23.7 | mdpi.com |

| Indole-pyrazole derivative 34 | < 23.7 | < 23.7 | < 23.7 | mdpi.com |

| Tetrahydroquinoline-pyrazole-hydrazide derivative 108 | 1.1 | Data not available | 1.37 | mdpi.com |

| Pyrazolyl analogue | 4.4 | 4.2 | Data not available | nih.gov |

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Disruption)

Currently, there is a lack of specific published data detailing the mechanisms of cytotoxicity for this compound. While the broader class of pyrazole derivatives has been investigated for cytotoxic effects, with some compounds shown to induce apoptosis and disrupt the cell cycle in cancer cells, such studies have not specifically reported on this particular molecule. nih.govnih.govresearchgate.net For instance, certain pyrazole derivatives have been observed to cause dose- and time-dependent cell toxicity in triple-negative breast cancer cells, leading to apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govnih.govresearchgate.net Other related compounds, such as 1-methyl-1H-pyrazole-5-carboxamides, have demonstrated cytotoxicity in rat hepatocytes, which is thought to be linked to the inhibition of mitochondrial respiration. nih.gov However, without direct experimental evidence, it is not possible to confirm if this compound employs similar or different cytotoxic mechanisms.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Specific data on the antibacterial, antifungal, or antiviral properties of this compound are not available in the current scientific literature. The pyrazole scaffold is a common feature in compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govnih.gov Numerous studies have demonstrated that various substituted pyrazole derivatives possess potent activity against different strains of bacteria and fungi. nih.govresearchgate.net For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant antibacterial and antifungal efficacy. nih.govresearchgate.net Despite the known antimicrobial potential of the pyrazole class of compounds, dedicated studies to evaluate and characterize the specific antimicrobial spectrum of this compound have not been published.

Structure-Activity Relationship (SAR) Analysis

Correlating Structural Modifications with Biological Potency

A detailed structure-activity relationship (SAR) analysis for this compound is not documented in publicly available research. SAR studies on related pyrazole carboxamides have provided insights into the features that govern biological activity. For example, research on a series of pyrazole-based compounds as cytotoxic agents against human gastric adenocarcinoma (AGS) cell lines revealed that the nature and position of substituents on the pyrazole and adjacent phenyl rings significantly influence potency. nih.gov In some series, compounds with a p-methylphenyl group on the pyrazole ring showed better activity than those with a p-nitrophenyl group. nih.gov However, without a series of analogues of this compound being synthesized and tested, no specific correlations between its structural modifications and biological potency can be established.

Identification of Pharmacophoric Features for Target Interaction

The specific pharmacophoric features of this compound required for interaction with biological targets have not been identified. Generally, for pyrazole-based compounds, the core heterocyclic ring, the carboxamide linker, and the various substituents are all considered potential points of interaction with biological macromolecules. The arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings constitutes the key pharmacophoric elements. For other pyrazole carboxamides, the amide group is often a crucial hydrogen-bonding feature, while the substituted rings can engage in hydrophobic or π-stacking interactions within a target's binding site. nih.gov Without experimental or computational data for this compound, its precise pharmacophore remains uncharacterized.

Computational Approaches for Biological Studies

Molecular Docking Studies (e.g., Enzyme-Ligand Interactions)

There are no specific molecular docking studies published for this compound. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of small molecules to the active site of a protein or enzyme. This method has been applied to a wide variety of pyrazole derivatives to explore their potential as inhibitors for targets such as kinases and carbonic anhydrase. bohrium.comresearchgate.netnih.govnih.gov These studies have shown that the pyrazole scaffold can fit into enzyme active sites, with the specific substituents determining the binding mode and interaction energies. For instance, docking studies on pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have helped to rationalize their potential as anticancer agents by identifying key hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov However, in the absence of such computational analysis for this compound, its potential enzyme-ligand interactions remain theoretical.

In Silico Pharmacological Studies (e.g., ADME prediction, excluding clinical pharmacokinetics)

Computational, or in silico, approaches are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound. These methods forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, offering a preliminary assessment of a molecule's potential druglikeness.

Therefore, a quantitative assessment of its ADME profile through established predictive models cannot be provided at this time. Further research and publication of specific computational studies are required to elucidate the likely pharmacokinetic characteristics of this particular molecule.

Advanced Research Applications in Chemical Sciences

Role as a Building Block in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for more than one biological target. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. globalresearchonline.netmdpi.com

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide serves as a valuable building block for the synthesis of more complex molecules intended for therapeutic use. calpaclab.com The ethyl group can influence the compound's solubility and how it is metabolized, while the nitro and carboxamide groups provide sites for further chemical reactions and are key to how the molecule interacts with biological targets. The carboxamide group, in particular, can form hydrogen bonds, which are crucial for binding to enzymes and receptors.

Research into pyrazole carboxamide derivatives has identified compounds with potential anticancer and antitubercular activities. jst.go.jpwisdomlib.org For instance, studies on related structures have explored their ability to interact with DNA or inhibit specific kinases, which are enzymes often implicated in cancer progression. jst.go.jp The presence of the nitro group can also be significant, as nitrated compounds are sometimes developed as hypoxia-activated prodrugs, which become active in the low-oxygen environments characteristic of solid tumors.

Table 1: Reported Biological Activities of Related Pyrazole Scaffolds

| Biological Activity | Pyrazole Derivative Class | Reference |

|---|---|---|

| Anticancer | 1H-pyrazole-3-carboxamides | jst.go.jp |

| Antimicrobial | Pyrazole Carboxamides | wisdomlib.org |

| Antifungal | Pyrazole Carboxamides | mdpi.comwisdomlib.org |

| Antitubercular | Pyrazole Carboxamides | wisdomlib.org |

| Anti-inflammatory | General Pyrazole Derivatives | globalresearchonline.net |

| Antiviral | General Pyrazole Derivatives | nih.gov |

Potential Applications in Agrochemical Development

The pyrazole carboxamide structure is a cornerstone of modern agrochemical research, particularly in the development of fungicides and insecticides. nih.govscielo.br This class of compounds is known to be effective in crop protection. scielo.br Many commercial pesticides are based on the pyrazole carboxamide scaffold, which often targets the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, disrupting their energy production. acs.org

The specific molecule, this compound, is structurally related to these active agrochemicals. The core pyrazole ring and the carboxamide functional group are key features for biological activity. scielo.br Research on 1H-pyrazole-5-carboxylic acid derivatives, the direct precursors to the corresponding carboxamides, has demonstrated significant insecticidal activity against pests like Aphis fabae (black bean aphid), with some compounds showing efficacy comparable to commercial insecticides. researchgate.net

Further modification of the this compound structure could lead to the development of new crop protection agents. The nitro group, in particular, can be chemically transformed into other functional groups, allowing chemists to fine-tune the molecule's properties to enhance its effectiveness against specific pests or to improve its environmental safety profile.

Table 2: Insecticidal Activity of a Related Pyrazole Derivative

| Compound | Target Pest | Concentration | Mortality Rate (%) | Reference |

|---|---|---|---|---|

| Compound 7h (a 1H-pyrazole-5-carboxylic acid derivative) | Aphis fabae | 12.5 mg/L | 85.7% | researchgate.net |

| Imidacloprid (Commercial Standard) | Aphis fabae | 12.5 mg/L | ~85-90% (Comparable) | researchgate.net |

Utility in Coordination Chemistry and Metal-Ligand Interactions

In the field of coordination chemistry, this compound has the potential to act as a ligand—a molecule that can donate electrons to a central metal ion to form a coordination complex. The pyrazole ring contains two nitrogen atoms, and the carboxamide group contains both a nitrogen and an oxygen atom, all of which have lone pairs of electrons available for bonding with metals.

This multi-dentate (multiple-site) binding capability allows the molecule to form stable complexes with a variety of metal ions. The specific geometry and electronic properties of these metal complexes depend on the metal used and the way the ligand binds to it. Nitro-containing ligands are known to form versatile coordination complexes with interesting structural features and biological activities. mdpi.com

These metal complexes can have unique properties that are different from the ligand alone. For example, coordination complexes built from pyrazole and triazole ligands have shown enhanced antibacterial and antifungal performance compared to the ligands by themselves. mdpi.com The study of such complexes is a vibrant area of research, with applications in catalysis, materials science, and the development of new metal-based therapeutic agents. The structure of this compound makes it a candidate for creating novel coordination compounds with tailored electronic, magnetic, or biological properties.

Exploration in Materials Science

The structural features of this compound also suggest its potential utility in the field of materials science. The combination of an aromatic heterocyclic ring (pyrazole) and an electron-withdrawing nitro group creates a molecule with specific electronic characteristics.

One area of exploration is in the development of energetic materials. Nitrated pyrazoles are a class of compounds studied for their high energy content and thermal stability. The presence of the nitro group makes these molecules energy-dense, and the stability of the pyrazole ring can contribute to safer handling properties compared to traditional explosives.

Another potential application lies in the field of nonlinear optics (NLO). Organic molecules with a high degree of charge asymmetry, often achieved by combining electron-donating and electron-withdrawing groups on a conjugated system, can exhibit NLO properties. These materials can alter the frequency of laser light passing through them and are essential for applications in telecommunications, optical computing, and photonics. The pyrazole ring system in this compound, influenced by the attached functional groups, could be investigated for such properties.

常见问题

Q. What are the optimal reaction conditions for synthesizing 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs, followed by nitration and carboxamide functionalization. Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines under reflux in ethanol (70–80°C) to form the pyrazole core .

- Nitration : Introducing the nitro group using nitric acid/sulfuric acid mixtures at 0–5°C to minimize side reactions .

- Carboxamide formation : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) using aqueous NaOH, followed by coupling with amines via carbodiimide-mediated reactions .

Q. Which purification techniques are most effective for isolating this compound?

- Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (3:7) for separation of nitro-substituted byproducts .

- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water gradients are recommended .

Q. How is the compound characterized structurally and spectroscopically?

- IR spectroscopy : Confirms the presence of nitro (1530–1350 cm⁻¹) and carboxamide (1650–1600 cm⁻¹) groups .

- ¹H/¹³C NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrazole ring protons (δ 6.5–8.0 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 225 [M+H]⁺ (calculated for C₇H₁₀N₄O₃) .

Q. What in vitro assays are used for preliminary biological screening?

- Antimicrobial activity : Broth microdilution assays against E. coli and S. aureus (MIC values reported as 16–32 µg/mL) .

- Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA, with IC₅₀ values compared to standard NSAIDs .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do substituents like ethyl and nitro groups influence biological activity in structure-activity relationship (SAR) studies?

- Ethyl group : Enhances lipophilicity, improving membrane permeability (logP increased by 0.5–1.0 units) .

- Nitro group : Electron-withdrawing effects stabilize interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) but may increase metabolic instability .

- Carboxamide : Hydrogen bonding with target proteins (e.g., observed in molecular docking with COX-2) enhances binding affinity .

Q. How can contradictions in reported biological activity data be resolved?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Computational modeling : Compare binding energies (ΔG) across homologs to identify confounding structural factors .

Q. What methodologies evaluate pharmacokinetic properties like solubility and metabolic stability?

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification; reported solubility is 2.1 mg/mL .

- Metabolic stability : Incubation with human liver microsomes (HLM) and LC-MS analysis of parent compound depletion (t₁/₂ = 45–60 min) .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., 85% binding to albumin) .

Q. How is in vitro toxicity assessed for this compound?

- Ames test : Assess mutagenicity using Salmonella strains TA98/TA100; negative results at ≤100 µg/plate .

- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 50 µM suggests low liability) .

- Hepatotoxicity : ALT/AST release assays in HepG2 cells after 24-hour exposure .

Q. What computational approaches elucidate the compound’s mechanism of action?

- Molecular docking : AutoDock Vina simulations with target proteins (e.g., COX-2, PDB ID 5KIR) reveal hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD < 2.0 Å) .

- QSAR modeling : CoMFA/CoMSIA to predict activity against untested targets (e.g., antifungal IC₅₀ ~20 µM) .

Q. Which advanced techniques confirm structural and electronic properties?

- X-ray crystallography : Resolves nitro group orientation (dihedral angle = 15° relative to pyrazole plane) .

- DFT calculations : B3LYP/6-311+G(d,p) basis sets calculate electrostatic potential maps, highlighting nucleophilic attack sites at the carboxamide .

- SC-XRD : Single-crystal analysis confirms space group P2₁/c and unit cell dimensions (a = 8.2 Å, b = 12.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。